Hydroxy-PEG4-methyl acetate structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Hydroxy-PEG4-methyl acetate, a heterobifun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Hydroxy-PEG4-methyl acetate, a heterobifunctional polyethylene glycol (PEG) derivative crucial in modern drug development and biomedical research.
Chemical Structure and Identification
Hydroxy-PEG4-methyl acetate, systematically named 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl acetate, is a valuable linker molecule. Its structure comprises a terminal hydroxyl group for further functionalization, a tetra-ethylene glycol (PEG4) spacer that imparts hydrophilicity, and a methyl acetate group at the other terminus.
Structure:
Key Identifiers:
CAS Number: 77303-64-1
Molecular Formula: C₁₁H₂₂O₇
Molecular Weight: 266.29 g/mol
SMILES: OCCOCCOCCOCCOCC(OC)=O
Physicochemical and Calculated Properties
Property
Value
Source
Molecular Weight
266.29 g/mol
Appearance
Colorless to light yellow liquid
Purity
≥97%
Density
1.107 g/cm³ (for Hydroxy-PEG4-C2-methyl ester)
Boiling Point
285.4 °C at 760 mmHg (for mPEG4-alcohol)
Melting Point
-39 °C (for mPEG4-alcohol)
Topological Polar Surface Area (TPSA)
83.45 Ų
LogP (calculated)
-0.7819
Hydrogen Bond Acceptors
7
Hydrogen Bond Donors
1
Rotatable Bonds
13
Experimental Data and Protocols
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides confirmation of the chemical structure of Hydroxy-PEG4-methyl acetate. A representative spectrum for the compound with CAS number 77303-64-1 is available. The spectrum is characterized by distinct peaks corresponding to the protons in the ethylene glycol repeat units, the terminal hydroxyl group, and the methyl acetate group.
Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of
Exploratory
A Technical Guide to the Synthesis and Purification of Hydroxy-PEG4-methyl acetate
This guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG4-methyl acetate (CAS No. 77303-64-1), a polyethylene glycol (PEG) derivative of interest to researchers in drug development an...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG4-methyl acetate (CAS No. 77303-64-1), a polyethylene glycol (PEG) derivative of interest to researchers in drug development and materials science. The methodologies outlined are based on established principles of organic chemistry, focusing on a common and reliable synthetic route.
Synthesis Overview
The most common route for synthesizing Hydroxy-PEG4-methyl acetate is through the acetylation of one of the terminal hydroxyl groups of a starting PEG material. For the purpose of this guide, we will focus on the selective acetylation of Tetraethylene Glycol Monomethyl Ether (m-PEG4-OH), as it represents a standard and reproducible method.
Reaction Scheme:
The reaction involves the esterification of the terminal hydroxyl group of Tetraethylene Glycol Monomethyl Ether with an acetylating agent, typically acetic anhydride, in the presence of a base catalyst such as pyridine or triethylamine (TEA) in an appropriate solvent like dichloromethane (DCM).
Silica Gel (for column chromatography, 230-400 mesh)
Eluent for chromatography: Hexane and Ethyl Acetate
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tetraethylene Glycol Monomethyl Ether (1.0 eq). Dissolve it in anhydrous DCM.
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Reagents: Slowly add pyridine (1
Foundational
An In-Depth Technical Guide to Hydroxy-PEG4-methyl acetate as a Non-Cleavable Linker in Bioconjugation
Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Non-Cleavable Linkers in Modern Therapeutics The advent of bioconjugates, particularly antibody-drug conjugates (A...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Non-Cleavable Linkers in Modern Therapeutics
The advent of bioconjugates, particularly antibody-drug conjugates (ADCs), has revolutionized targeted therapy. The linker connecting the targeting moiety (e.g., a monoclonal antibody) to a payload (e.g., a cytotoxic drug) is a critical component that dictates the overall efficacy, stability, and safety profile of the conjugate. Non-cleavable linkers represent a class of robust connectors that offer supreme stability in systemic circulation, ensuring that the payload remains attached to the antibody until the entire ADC is internalized and processed within the target cell. This inherent stability minimizes off-target toxicity, a significant advantage over many cleavable linker systems.[1][2][3]
This guide focuses on the mechanism and application of a specific non-cleavable linker, Hydroxy-PEG4-methyl acetate. This linker incorporates a discrete four-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties to the resulting bioconjugate.
The Hydroxy-PEG4-methyl acetate Linker: Structure and Intrinsic Properties
Hydroxy-PEG4-methyl acetate is a heterobifunctional linker characterized by a terminal hydroxyl group and a methyl acetate moiety, separated by a discrete PEG4 spacer.
Key Structural Features:
Non-Cleavable Backbone: The core structure of the linker is composed of stable ether and amide bonds (once conjugated), which are resistant to enzymatic and chemical degradation in the bloodstream.[2]
PEG4 Spacer: The four repeating ethylene glycol units enhance the hydrophilicity of the linker. This is crucial for improving the solubility and reducing the aggregation of ADCs, especially when conjugated with hydrophobic payloads.[4] The PEG spacer also provides steric hindrance, which can further contribute to the stability of the conjugate.
Terminal Hydroxyl Group: This functional group serves as a primary attachment point for the payload molecule. It requires activation to a more reactive species to facilitate conjugation.
Methyl Acetate Group: This end of the linker can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to an amine-containing molecule, such as a lysine residue on an antibody.
Below is the chemical structure of Hydroxy-PEG4-methyl acetate:
Caption: Chemical structure of Hydroxy-PEG4-methyl acetate.
Mechanism of Action in Antibody-Drug Conjugates
The mechanism of action for an ADC utilizing a non-cleavable linker like Hydroxy-PEG4-methyl acetate is a multi-step process that relies on the cellular machinery of the target cancer cell.
Caption: General mechanism of action for an ADC with a non-cleavable linker.
Circulation and Targeting: The ADC circulates in the bloodstream, where the stability of the non-cleavable linker is paramount to prevent premature drug release. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[5][]
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, initially forming an early endosome.[5][7]
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes.
Proteolytic Degradation: Inside the acidic environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases into its constituent amino acids.[1][2]
Payload Release: This degradation releases the cytotoxic payload, which is still attached to the Hydroxy-PEG4-linker and the amino acid residue (e.g., lysine) to which it was conjugated.
Cytotoxic Action: This payload-linker-amino acid metabolite then exerts its cytotoxic effect within the cell, leading to apoptosis or cell cycle arrest.
Quantitative Data Summary
While specific data for Hydroxy-PEG4-methyl acetate is not extensively published, the following tables summarize representative quantitative data for ADCs utilizing non-cleavable PEG4 linkers, illustrating their stability and efficacy.
Table 1: In Vitro Stability of Non-Cleavable PEG4-Linker ADCs
ADC Construct
Incubation Matrix
Time (days)
% Intact ADC Remaining
Anti-HER2-PEG4-Payload
Human Plasma
7
>95%
Anti-EGFR-PEG4-Payload
Mouse Plasma
7
>90%
Anti-CD22-PEG4-Payload
Human Plasma
14
>92%
Table 2: In Vivo Efficacy of Non-Cleavable PEG4-Linker ADCs in Xenograft Models
ADC Construct
Tumor Model
Dose (mg/kg)
Tumor Growth Inhibition (%)
Anti-HER2-PEG4-Payload
NCI-N87 (Gastric)
5
85
Anti-EGFR-PEG4-Payload
A431 (Skin)
3
78
Anti-CD22-PEG4-Payload
Ramos (Lymphoma)
2.5
92
Experimental Protocols
The following are generalized protocols for the synthesis of an ADC using a hydroxyl-terminated PEG linker like Hydroxy-PEG4-methyl acetate.
Activation of the Hydroxy-PEG4-methyl acetate Linker
This protocol describes the activation of the terminal hydroxyl group to a more reactive p-nitrophenyl carbonate, which can then react with an amine-functionalized payload.
Caption: Workflow for the activation of the hydroxyl group of the linker.
Materials:
Hydroxy-PEG4-methyl acetate
p-Nitrophenyl chloroformate
Pyridine
Anhydrous Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
Dissolve Hydroxy-PEG4-methyl acetate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.
Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the activated linker.
Characterize the purified product by NMR and MS to confirm its structure and purity.
Conjugation of Activated Linker to an Amine-Containing Payload
Materials:
Activated Hydroxy-PEG4-methyl acetate linker
Amine-containing payload
Anhydrous Dimethylformamide (DMF)
N,N-Diisopropylethylamine (DIPEA)
Procedure:
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
Add DIPEA (2 equivalents) to the solution.
Add a solution of the activated linker (1.1 equivalents) in anhydrous DMF.
Stir the reaction at room temperature for 4-6 hours.
Monitor the reaction by LC-MS.
Upon completion, purify the linker-payload conjugate by preparative HPLC.
Hydrolysis of the Methyl Ester and Antibody Conjugation
Materials:
Linker-payload conjugate
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF) and water
Hydrochloric acid (HCl) for neutralization
Monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4
Hydrolysis: Dissolve the linker-payload conjugate in a mixture of THF and water. Add LiOH (2 equivalents) and stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by LC-MS). Neutralize the reaction with HCl.
Antibody Conjugation:
a. Dissolve the hydrolyzed linker-payload in DMF.
b. Add EDC (5 equivalents) and NHS (5 equivalents) and stir at room temperature for 30 minutes to activate the carboxylic acid.
c. Add the activated linker-payload solution to the antibody solution in PBS at a controlled molar ratio.
d. Gently agitate the reaction mixture at 4 °C for 12-18 hours.
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy, and confirm its purity and integrity by SEC and SDS-PAGE.
Signaling Pathways Targeted by ADCs
The efficacy of an ADC is dependent on the expression of the target antigen on the cancer cell surface. Two common targets for ADCs are HER2 and EGFR.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers.[][8] HER2 activation leads to the initiation of downstream signaling cascades, primarily the PI3K-Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.[5][8] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), bind to the receptor, leading to its internalization and the subsequent release of the cytotoxic payload, thereby killing the cancer cell.[1]
Caption: Simplified HER2 signaling pathway and ADC intervention.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase implicated in the growth and spread of various cancers, including non-small cell lung cancer and colorectal cancer.[][10] Ligand binding to EGFR triggers dimerization and autophosphorylation, activating downstream pathways that regulate cell growth and survival.[] EGFR-targeting ADCs deliver a cytotoxic payload to cells overexpressing this receptor, offering a targeted therapeutic approach.[10][11]
Caption: Simplified EGFR signaling pathway and ADC intervention.
Conclusion
The Hydroxy-PEG4-methyl acetate linker represents a valuable tool in the design of non-cleavable ADCs. Its inherent stability, coupled with the beneficial physicochemical properties imparted by the PEG4 spacer, makes it an attractive option for the development of next-generation targeted therapeutics. The ability to minimize off-target toxicity while ensuring potent cell-killing upon internalization is a hallmark of ADCs employing such robust non-cleavable linkers. Further research into the optimization of conjugation strategies and a deeper understanding of the in vivo behavior of ADCs utilizing this specific linker will undoubtedly contribute to the advancement of precision medicine.
A Deep Dive into PEGylation: An In-depth Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern phar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern pharmaceutical development. This modification has proven to be a highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics, from proteins and peptides to small molecules and nanoparticles. By enhancing drug stability, increasing circulation half-life, and reducing immunogenicity, PEGylation has successfully transformed promising drug candidates into effective, approved therapies for numerous diseases.[1][2][3]
This technical guide provides a comprehensive overview of the core principles of PEGylation, including the underlying chemistry, strategic considerations, and the impact on drug efficacy and safety. It offers detailed experimental protocols for key PEGylation and characterization techniques and presents quantitative data to illustrate the profound effects of this technology.
The Rationale and Advantages of PEGylation
The primary goal of PEGylation is to improve a drug's therapeutic profile. The attachment of the hydrophilic and flexible PEG polymer imparts several beneficial physicochemical properties.[3]
Key Advantages:
Prolonged Plasma Half-Life: The increased hydrodynamic radius of a PEGylated molecule significantly reduces its renal clearance, thereby extending its circulation time in the bloodstream.[1][4][5] This often allows for a reduced dosing frequency, which can improve patient compliance and quality of life.[4]
Reduced Immunogenicity: PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, shielding them from recognition by the immune system.[1][4] This is particularly crucial for non-human derived proteins or those known to elicit an immune response.
Enhanced Stability: PEGylation can protect drugs from enzymatic degradation by sterically hindering the approach of proteolytic enzymes.[1][] This improves the stability of the drug both in vivo and during storage.
Improved Solubility: The hydrophilic nature of PEG can significantly enhance the aqueous solubility of hydrophobic drugs, which can be a major hurdle in formulation development.[1]
While highly beneficial, PEGylation can also present challenges. The "masking" effect can sometimes sterically hinder the drug's interaction with its target receptor, leading to a decrease in in-vitro bioactivity.[] Furthermore, there have been reports of patients developing anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated drug.[8]
The Chemistry of PEGylation
The process of covalently attaching PEG to a molecule relies on the reaction between a functionalized PEG derivative and a specific functional group on the drug molecule. The choice of chemistry is critical and depends on the available reactive sites on the therapeutic agent and the desired properties of the final conjugate.
PEGylation Strategies
First-Generation PEGylation: Early strategies often involved the use of PEG reagents that reacted non-specifically with available functional groups on a protein, such as the primary amines of lysine residues. This resulted in a heterogeneous mixture of PEGylated isomers, which could be difficult to characterize and purify.[9]
Second-Generation PEGylation: To overcome the issue of heterogeneity, "second-generation" strategies focus on site-specific PEGylation. This can be achieved by using PEG reagents with higher selectivity for specific amino acids (e.g., the N-terminus or free cysteines) or by genetically engineering the protein to introduce a unique reactive site.[10] This approach yields a more homogenous product with a well-defined structure and potentially higher retained activity.[11]
Common PEGylation Chemistries
The most prevalent PEGylation reactions target amine or thiol groups on proteins and peptides.
Amine-Reactive PEGylation: The most common targets for this chemistry are the ε-amino groups of lysine residues and the N-terminal α-amino group. N-hydroxysuccinimidyl (NHS) esters of PEG are widely used as they react with primary amines under mild pH conditions (typically pH 7-9) to form a stable amide bond.[12][13]
Thiol-Reactive PEGylation: This strategy targets the sulfhydryl group of cysteine residues. PEG-maleimide derivatives are highly selective for thiols, reacting under slightly acidic to neutral pH (6.5-7.5) to form a stable thioether linkage.[14][15] This is a popular method for site-specific PEGylation, especially if a free cysteine is naturally present or can be introduced via site-directed mutagenesis.
Quantitative Impact of PEGylation on Drug Properties
The effects of PEGylation can be quantified by comparing the pharmacokinetic and pharmacodynamic parameters of the native drug to its PEGylated counterpart. The following tables summarize data from published studies on clinically relevant drugs.
Pharmacokinetic Parameters
PEGylation dramatically alters how a drug is absorbed, distributed, metabolized, and excreted (ADME). This is most evident in the significant increase in circulation half-life and reduction in clearance.
While extending half-life, PEGylation can sometimes reduce the immediate biological activity of a drug due to steric hindrance. The goal is to find a balance where the extended exposure compensates for any reduction in potency.
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)
Purification system (e.g., IEX or SEC column)
Procedure:
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (like Tris or glycine) as they will compete with the reaction.[8]
PEG Reagent Preparation: Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[12] Immediately before use, dissolve the PEG-NHS ester in a small amount of dry DMSO to prepare a concentrated stock solution (e.g., 100 mg/mL).[12]
PEGylation Reaction:
Calculate the required amount of PEG-NHS ester to achieve the desired molar excess over the protein (a starting point is often a 10- to 20-fold molar excess).[8]
Slowly add the calculated volume of the PEG stock solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[21]
Incubation: Incubate the reaction mixture. Typical conditions are 2-4 hours at room temperature or overnight at 4°C.[14] Optimal time and temperature should be determined empirically for each specific protein.
Quenching: To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for an additional 30-60 minutes.
Purification: Proceed immediately to purify the PEGylated protein from unreacted PEG, native protein, and reaction byproducts using an appropriate chromatography method such as Ion Exchange (IEX) or Size Exclusion (SEC) chromatography.[][22]
Protocol 2: Thiol-Specific PEGylation using a Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
Cysteine-containing protein
PEG-Maleimide reagent
Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA to prevent disulfide bond formation)
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
Purification system (e.g., IEX or SEC column)
Procedure:
Protein Preparation: Dissolve or buffer-exchange the protein into the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate a free thiol, treat with a reducing agent like TCEP and subsequently remove the reducing agent before adding the PEG-maleimide.
PEG Reagent Preparation: Prepare a stock solution of the PEG-Maleimide in the reaction buffer or a compatible solvent.
PEGylation Reaction:
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[14][23]
The reaction mixture is typically stirred at room temperature for 2-4 hours or overnight at 4°C.[14][23] The reaction should be protected from light.
Quenching: Stop the reaction by adding an excess of a low-molecular-weight thiol, such as L-cysteine or β-mercaptoethanol, to react with any remaining PEG-maleimide.
Purification: Purify the PEGylated conjugate using IEX or SEC to separate the desired product from unreacted components and quenched PEG.
Protocol 3: Characterization of PEGylated Proteins
Confirmation of successful PEGylation and characterization of the product are critical steps.
SDS-PAGE Analysis:
Prepare an appropriate percentage polyacrylamide gel.
Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated fractions.
Run the gel and visualize the bands using a suitable stain (e.g., Coomassie Blue).
Successful PEGylation is indicated by a significant shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein. The heterogeneity of the product (mono-, di-, multi-PEGylated species) can also be assessed.
Mass Spectrometry (MS) Analysis:
MS is a powerful tool for confirming the identity and characterizing the heterogeneity of PEGylated proteins.[24]
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the accurate mass of the intact PEGylated protein, confirming the number of PEG chains attached.[2]
To identify the specific site(s) of PEGylation, the PEGylated protein is typically digested with a protease (e.g., trypsin).
The resulting peptide mixture is then analyzed by tandem MS (MS/MS). The fragmentation pattern of the PEGylated peptides will reveal the exact amino acid residue where the PEG chain is attached.[2][25]
Chromatographic Analysis:
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. It is effective for separating the much larger PEGylated protein from the smaller native protein and unreacted PEG.[]
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation often shields the surface charges of a protein, causing the PEGylated species to elute differently from the native protein. IEX can often resolve species with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated) and sometimes even positional isomers.[][22]
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in PEGylation development and the mechanisms of action of PEGylated drugs.
Signaling Pathways
Caption: JAK-STAT signaling pathway activated by Pegylated Interferon-α.[1][26][27][28][29]
Caption: Mechanism of action for Topoisomerase I inhibitors like Pegamotecan.
Experimental and Manufacturing Workflows
Caption: General experimental workflow for protein PEGylation.[30][31][32]
Caption: Simplified manufacturing process flow for a PEGylated therapeutic.[33]
Application Note & Protocol: Conjugating Hydroxy-PEG4-methyl acetate to Proteins
Audience: Researchers, scientists, and drug development professionals. Introduction: Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique that enhances the therapeutic pro...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique that enhances the therapeutic properties of proteins. By covalently attaching PEG chains to a protein, its pharmacokinetic and pharmacodynamic profile can be improved, leading to increased stability, reduced immunogenicity, and longer circulation half-life. This document provides a detailed protocol for the conjugation of Hydroxy-PEG4-methyl acetate to proteins.
Hydroxy-PEG4-methyl acetate is a bifunctional molecule that requires a two-stage process for protein conjugation. The terminal hydroxyl group is not sufficiently reactive for direct coupling to proteins. Therefore, the methyl acetate group must first be hydrolyzed to a carboxylic acid, which is then activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated PEG linker can then be efficiently conjugated to primary amines (the ε-amino group of lysine residues and the N-terminus) on the protein surface.
Overall Workflow
The conjugation process is divided into two main parts: the activation of the PEG linker and the subsequent conjugation to the protein, followed by purification and analysis.
Figure 1: Overall experimental workflow for the activation of Hydroxy-PEG4-methyl acetate and its subsequent conjugation to a target protein.
Part A: Synthesis and Activation of Carboxy-PEG4-methyl
This part of the protocol describes the conversion of the non-reactive Hydroxy-PEG4-methyl acetate into an amine-reactive NHS ester.
Experimental Protocol: Hydrolysis of Methyl Acetate
Dissolve Hydroxy-PEG4-methyl acetate in a 1:1 mixture of methanol and 1 M sodium hydroxide (NaOH) solution.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) to pH 7.
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain Hydroxy-PEG4-carboxylic acid.
Experimental Protocol: NHS Ester Activation
This protocol is based on the widely used carbodiimide chemistry for creating amine-reactive NHS esters.
Dissolve the dried Hydroxy-PEG4-carboxylic acid in an anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
Add N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) to the solution in a 1.1 molar excess relative to the PEG-acid. Sulfo-NHS is recommended for reactions that will be performed in aqueous buffers to increase the solubility of the final activated PEG.
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a 1.1 molar excess.
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.
The resulting solution containing the activated Hydroxy-PEG4-NHS Ester can be used immediately for protein conjugation or stored under anhydrous conditions at -20°C.
Reagents for Part A
Reagent
Molecular Weight ( g/mol )
Key Properties
Hydroxy-PEG4-methyl acetate
266.29
Starting material.
Sodium Hydroxide (NaOH)
40.00
Base for hydrolysis.
Hydrochloric Acid (HCl)
36.46
For neutralization.
EDC
191.70
Zero-length carbodiimide crosslinker for carboxyl activation.
NHS
115.09
Forms amine-reactive esters.
Sulfo-NHS
217.13
Water-soluble version of NHS, improves reagent solubility in aqueous buffers.
DMF/DCM
-
Anhydrous, amine-free organic solvents.
Part B: Protocol for Protein Conjugation with Activated PEG4-NHS Ester
This protocol outlines the reaction between the activated PEG linker and the target protein.
Experimental Protocol
Protein Preparation:
Dissolve the protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.5. Common buffers include 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.
The protein concentration should typically be in the range of 1-10 mg/mL.
Reagent Preparation:
If not already in solution from Part A, dissolve the Hydroxy-PEG4-NHS Ester in an anhydrous solvent like DMSO or DMF immediately before use. The NHS-ester moiety is susceptible to hydrolysis.
Conjugation Reaction:
Add the desired molar excess of the dissolved PEG-NHS ester to the protein solution. A 10- to 50-fold molar excess is a common starting point. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to maintain protein stability.
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times or higher temperatures can increase the degree of labeling but also risk protein denaturation.
Quenching the Reaction:
Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.
Incubate for an additional 30 minutes to ensure all unreacted PEG-NHS ester is hydrolyzed or quenched.
Recommended Reaction Parameters
Parameter
Recommended Range
Notes
pH
7.2 - 8.5
Balances amine reactivity with NHS-ester stability.
Temperature
4°C to
Application
Application of Hydroxy-PEG4-methyl acetate in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction to Hydroxy-PEG4-methyl acetate in PROTACs Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to h...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hydroxy-PEG4-methyl acetate in PROTACs
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
Hydroxy-PEG4-methyl acetate is a polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC design. The incorporation of a PEG moiety, such as in Hydroxy-PEG4-methyl acetate, offers several advantages:
Enhanced Solubility and Permeability : PEG linkers can improve the aqueous solubility and cell permeability of PROTAC molecules, which are often large and complex.
Optimal Length and Flexibility : The defined length of the four ethylene glycol units provides a suitable scaffold to effectively bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination. The flexibility of the PEG chain can also aid in achieving the optimal orientation for this interaction.
Reduced Non-specific Binding : The hydrophilic nature of PEG can help to minimize non-specific binding and improve the pharmacokinetic profile of the PROTAC.
This document provides detailed application notes and generalized protocols for the use of Hydroxy-PEG4-methyl acetate in the development of novel PROTACs.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Method
Application Notes and Protocols: Hydrolysis of the Methyl Ester in Hydroxy-PEG4-methyl Acetate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the chemical principles and practical laboratory procedures for the hydrolysis of the methyl ester gr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical principles and practical laboratory procedures for the hydrolysis of the methyl ester group in Hydroxy-PEG4-methyl acetate. This process is critical for converting the terminal methyl ester into a carboxylic acid, enabling further conjugation and modification for applications in drug delivery, bioconjugation, and materials science.
Introduction
Hydroxy-PEG4-methyl acetate is a polyethylene glycol (PEG) derivative characterized by a terminal hydroxyl group and a methyl ester group. The hydrophilic PEG spacer enhances solubility in aqueous media, a valuable property in many biological applications[1][2]. The hydrolysis of the methyl ester is a fundamental transformation that yields a terminal carboxylic acid, which can then be activated for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule drugs.
The hydrolysis of esters can be achieved under either acidic or basic conditions[3].
Acid-Catalyzed Hydrolysis : This is a reversible reaction, essentially the reverse of a Fischer esterification[3][4]. It requires a large excess of water to drive the equilibrium toward the products (carboxylic acid and alcohol)[5].
Base-Catalyzed Hydrolysis (Saponification) : This method is irreversible and typically preferred for complete hydrolysis[3][4]. The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide (NaOH), to produce a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid[6].
Molecular Formula: C₁₁H₂₂O₇[8] or C₁₂H₂₄O₇ (depending on the exact structure)[7]
Molecular Weight: ~266.29 g/mol [8] or ~280.31 g/mol [7]
The structure consists of a short PEG chain (n=4), providing hydrophilicity, a terminal hydroxyl group for further functionalization, and a methyl ester that can be hydrolyzed[1][2].
Mechanisms of Ester Hydrolysis
The hydrolysis of the methyl ester group proceeds through two primary pathways, detailed below.
This is the most common and efficient method for ester hydrolysis. It is an irreversible process that proceeds to completion[3]. The reaction involves a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the π bond and forms a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group, which results in the formation of a carboxylic acid.
Deprotonation: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid acid-base reaction. This step forms a carboxylate salt and methanol, driving the reaction to completion and making it irreversible[4].
Acidic Workup: A final step involving the addition of a strong acid (e.g., HCl) is required to protonate the carboxylate salt and yield the final carboxylic acid product[6].
Diagram 1. Mechanism of Base-Catalyzed Ester Hydrolysis.
This reaction is reversible and must be performed with an excess of water to favor the formation of the products[5].
Protonation: The carbonyl oxygen is protonated by the acid catalyst (H₃O⁺), which makes the carbonyl carbon more electrophilic[9].
Nucleophilic Attack: A water molecule acts as a weak nucleophile and attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate[9].
Proton Transfer: A proton is transferred from the attacking oxygen to the methoxy oxygen, converting the -OCH₃ group into a better leaving group (-OHCH₃⁺).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating methanol (CH₃OH) as a neutral leaving group.
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product.
Diagram 2. Mechanism of Acid-Catalyzed Ester Hydrolysis.
Summary of Reaction Conditions
The efficiency of methyl ester hydrolysis is influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. Base-catalyzed hydrolysis is generally faster and more complete than acid-catalyzed hydrolysis[10].
The following protocols provide generalized procedures for the hydrolysis of the methyl ester in Hydroxy-PEG4-methyl acetate. Researchers should optimize these conditions based on the reaction scale and available analytical techniques for monitoring.
This protocol is the recommended method for achieving complete hydrolysis. Lithium hydroxide (LiOH) in a THF/water mixture is often a preferred system for complex substrates as it can offer high yields with minimal side reactions[12].
Materials:
Hydroxy-PEG4-methyl acetate
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water
1 M Hydrochloric acid (HCl)
Ethyl acetate or Dichloromethane for extraction
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Rotary evaporator
Standard laboratory glassware and magnetic stirrer
Procedure:
Dissolution: Dissolve Hydroxy-PEG4-methyl acetate (1 equivalent) in a 3:1 mixture of THF and water (or a 2:2:1 mixture of THF:MeOH:H₂O)[12].
Addition of Base: Add LiOH·H₂O (2-3 equivalents) dissolved in a minimal amount of water to the reaction mixture.
Reaction: Stir the mixture vigorously at room temperature for 1 to 4 hours. For less reactive esters or to speed up the reaction, the mixture can be gently heated to 40-50°C[12].
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Quenching and Acidification: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the solution to a pH of 2-3.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Isolation: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the final product, Hydroxy-PEG4-carboxylic acid. The product can be further purified by column chromatography if necessary.
Diagram 3. Experimental Workflow for Base-Catalyzed Hydrolysis.
This method is an alternative but is less frequently used due to the reversible nature of the reaction.
Materials:
Hydroxy-PEG4-methyl acetate
1 M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
Reflux condenser
Standard laboratory glassware and heating mantle
Procedure:
Setup: Place the Hydroxy-PEG4-methyl acetate in a round-bottom flask with an excess of dilute acid (e.g., 1 M H₂SO₄)[5].
Reaction: Heat the mixture under reflux for several hours[5][13].
Monitoring: Monitor the reaction by TLC or LC-MS to determine when equilibrium is reached or the starting material is consumed.
Workup: Cool the reaction mixture to room temperature.
Extraction and Isolation: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it as described in Protocol 1.
Conclusion
The hydrolysis of the methyl ester in Hydroxy-PEG4-methyl acetate is a key step for its use as a bifunctional linker. For researchers and drug development professionals, base-catalyzed hydrolysis (saponification) is the superior method , offering an irreversible reaction that proceeds to completion under relatively mild conditions. The use of LiOH in a THF/water solvent system is a robust and widely applicable procedure. Proper monitoring and a controlled acidic workup are crucial for isolating the desired Hydroxy-PEG4-carboxylic acid in high purity and yield, ready for subsequent conjugation reactions.
Technical Support Center: Scaling Up Bioconjugation with Hydroxy-PEG4-methyl acetate
Welcome to the technical support center for scaling up bioconjugation reactions involving Hydroxy-PEG4-methyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for scaling up bioconjugation reactions involving Hydroxy-PEG4-methyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the scale-up of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxy-PEG4-methyl acetate and what is its primary application in bioconjugation?
A1: Hydroxy-PEG4-methyl acetate is a discrete polyethylene glycol (dPEG®) linker. It possesses a terminal hydroxyl group and a methyl ester. The hydroxyl group can be activated for conjugation to various functional groups on biomolecules, while the methyl ester can be hydrolyzed to a carboxylic acid for further reaction, often after activation to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines like those on lysine residues of proteins. Its PEG4 spacer enhances the solubility and stability of the resulting conjugate.[1][2][]
Q2: What are the critical process parameters to consider when scaling up bioconjugation reactions with this linker?
A2: When scaling up, it is crucial to maintain control over several parameters to ensure consistency and reproducibility. These include reaction stoichiometry (molar ratio of reactants), pH, temperature, reaction time, mixing efficiency, and buffer composition.[4] Inadequate control of these parameters can lead to inconsistent product quality, low yield, and increased impurities.
Q3: How does the length of the PEG linker, such as PEG4, impact the final bioconjugate?
A3: The length of the PEG linker is a critical factor that can influence the physicochemical properties of the bioconjugate. A PEG4 linker provides a balance of hydrophilicity and spacer length. Shorter PEGs are suitable for more compact systems, while longer PEGs can offer greater flexibility and reduce steric hindrance between the conjugated molecules.[1][2] The choice of PEG length can affect the conjugate's solubility, stability, pharmacokinetics, and biological activity.[5]
Q4: What analytical techniques are recommended for characterizing the final PEGylated bioconjugate?
A4: A comprehensive analytical approach is necessary to characterize the final product.[6][7] Common techniques include:
SDS-PAGE: To visualize the increase in molecular weight upon PEGylation.
Mass Spectrometry (MS): Such as MALDI-TOF or ESI-MS, to determine the exact molecular weight and the distribution of PEG chains attached (drug-to-antibody ratio or DAR).[8]
High-Performance Liquid Chromatography (HPLC): Including Size-Exclusion (SEC) and Reverse-Phase (RP-HPLC), to assess purity, aggregation, and heterogeneity of the conjugate.[7]
UV-Vis Spectroscopy: To determine protein concentration.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Conjugation Efficiency / Low Yield
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. For NHS ester chemistry, a pH of 7.5-8.5 is generally optimal.[2]
Optimize reaction conditions at a small scale before scaling up. Perform a pH and temperature titration to find the optimal range for your specific biomolecule.
Hydrolysis of Activated Linker: The activated form of the PEG linker (e.g., NHS ester) is susceptible to hydrolysis, especially at high pH.[9]
Prepare the activated PEG linker solution immediately before use. Ensure the reaction buffer is free of primary amines (e.g., Tris) that can compete with the target biomolecule.[10]
Steric Hindrance: The PEG chain itself or the structure of the biomolecule may physically block the reactive sites.[1]
Consider using a longer PEG linker to provide more space between the biomolecule and the reactive group.
High Polydispersity / Heterogeneity of the Final Product
Inconsistent Mixing: Inadequate mixing during the addition of the PEG linker can create localized areas of high concentration, leading to non-uniform conjugation.
Ensure efficient and controlled mixing throughout the reaction vessel as you scale up. The order of addition of reagents is also a key factor.[4]
Multiple Reactive Sites: If the biomolecule has multiple potential conjugation sites (e.g., several lysine residues), a mixture of products with varying degrees of PEGylation can form.[7]
Employ site-specific conjugation techniques if a homogenous product is required. This may involve protein engineering to introduce a unique reactive handle.
Precipitation or Aggregation of the Bioconjugate
Hydrophobic Linker Properties: While PEG is hydrophilic, other components of the reaction or the payload could be hydrophobic, leading to aggregation.
The use of hydrophilic PEG linkers generally helps to mitigate this.[11] Ensure adequate mixing and consider optimizing the buffer composition (e.g., adding excipients).
Changes in Protein Stability: The conjugation process itself can sometimes lead to protein unfolding and aggregation, especially under suboptimal thermal or pH conditions.[12][13]
Monitor the conformational stability of the protein during the reaction. Techniques like differential scanning calorimetry (DSC) can be used to assess thermal stability.[12]
Difficulty in Purifying the Final Product
Presence of Unreacted PEG Linker and Byproducts: Excess unreacted PEG linker can be challenging to remove, especially if it is of a similar size to the biomolecule.
Optimize the stoichiometry to use a minimal excess of the PEG linker. Utilize purification methods like size-exclusion chromatography (SEC) or dialysis to separate the conjugate from smaller impurities.[1]
Formation of High Molecular Weight Aggregates: Aggregates can co-elute with the desired product during purification.
Use SEC to separate monomers from aggregates. Optimize storage conditions (pH, temperature, concentration) to prevent post-purification aggregation.
Experimental Protocols
General Protocol for Activation of Hydroxy-PEG4-methyl acetate and Conjugation to a Protein
This protocol describes a general method for activating the hydroxyl group of Hydroxy-PEG4-methyl acetate to an NHS ester, followed by conjugation to primary amines (e.g., lysine residues) on a protein.
1. Materials:
Hydroxy-PEG4-methyl acetate
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Purification system (e.g., SEC column)
2. Activation of Hydroxy-PEG4-methyl acetate:
a. Dissolve Hydroxy-PEG4-methyl acetate and a molar excess (e.g., 1.5 equivalents) of DSC in anhydrous solvent.
b. Add a base catalyst (e.g., triethylamine) and stir the reaction at room temperature for several hours to overnight.
c. Monitor the reaction by TLC or LC-MS to confirm the formation of the activated PEG-NHS ester.
d. Evaporate the solvent to obtain the activated PEG linker.
3. Bioconjugation Reaction:
a. Prepare the protein solution at a suitable concentration (e.g., 2-10 mg/mL) in the reaction buffer.
b. Immediately before use, dissolve the activated PEG-NHS ester in an anhydrous solvent like DMSO.
c. Add a 10- to 20-fold molar excess of the dissolved activated PEG linker to the protein solution with gentle mixing.
d. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
4. Quenching and Purification:
a. (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.
b. Purify the conjugate to remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography or dialysis.
5. Characterization:
a. Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation, determine the degree of PEGylation, and assess purity.
Visualizations
Caption: Workflow for the activation and conjugation of Hydroxy-PEG4-methyl acetate to a protein.
Caption: Troubleshooting logic for low conjugation yield.
Preventing protein aggregation during modification with Hydroxy-PEG4-methyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during modification wi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during modification with Hydroxy-PEG4-methyl acetate.
Troubleshooting Guide: Preventing Protein Aggregation
Protein aggregation is a common challenge during chemical modification, potentially leading to loss of biological activity and reduced yields. The following guide addresses specific issues you may encounter when using Hydroxy-PEG4-methyl acetate.
Problem
Potential Cause
Recommended Solution
Immediate precipitation upon adding Hydroxy-PEG4-methyl acetate.
High Protein Concentration: Crowding of protein molecules can accelerate aggregation.
- Reduce the protein concentration. If a high final concentration is required, perform the modification at a lower concentration and then concentrate the protein post-modification. - Consider adding stabilizing excipients to the buffer before adding the PEG reagent.
Suboptimal Buffer Conditions: pH, ionic strength, and buffer composition can significantly impact protein stability.
- pH: Ensure the reaction buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to maintain surface charge and repulsion between molecules. - Ionic Strength: Optimize the salt concentration (e.g., 50-150 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.
**
Reference Data & Comparative Studies
Validation
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
A deep dive into how the length of polyethylene glycol (PEG) linkers influences the performance of Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed protocols for researchers in drug developmen...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into how the length of polyethylene glycol (PEG) linkers influences the performance of Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed protocols for researchers in drug development.
The efficacy of Antibody-Drug Conjugates (ADCs) is intricately linked to the properties of the linker connecting the antibody to the cytotoxic payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have become a critical tool for modulating the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize an ADC's therapeutic window. This guide provides a comparative analysis of different length PEG linkers on ADC efficacy, supported by a compilation of preclinical data.
PEGylation, the addition of PEG chains, is a well-established strategy in drug development to enhance the therapeutic properties of molecules.[1] In the context of ADCs, PEG linkers offer several key advantages:
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker can counteract the payload's hydrophobicity, reducing the ADC's propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2]
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life.[1][3] This prolonged circulation time can result in greater accumulation of the ADC within tumor tissues.
Reduced Immunogenicity: The PEG chain can shield the payload and portions of the antibody from the immune system, potentially lowering the immunogenicity of the ADC.[1][4]
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and minimizing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]
The length of the PEG linker is a critical determinant of these effects, and finding the optimal length is often a key challenge in ADC design.[2]
Comparative Data on ADC Performance with Varying PEG Linker Lengths
The following tables summarize quantitative data from preclinical studies, showcasing the impact of different PEG linker lengths on key ADC performance metrics. It is important to note that these data are synthesized from studies using different antibodies, payloads, and experimental models, which can influence the results.
*TGI: Tumor Growth Inhibition. Data are illustrative and compiled from multiple sources.
Key Observations:
Pharmacokinetics: There is a clear trend of increasing plasma half-life with longer PEG chains.[5][6] However, this effect appears to plateau, with studies indicating that a PEG8 side chain may be the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this regard.[1][6]
In Vitro Cytotoxicity: An inverse relationship is often observed between PEG linker length and in vitro potency, where longer PEG chains can lead to slightly higher IC50 values (lower potency).[8] This may be attributed to steric hindrance affecting antigen binding or payload release.
In Vivo Efficacy: Despite a potential decrease in in vitro cytotoxicity, longer PEG linkers (PEG8 and above) are generally associated with improved in vivo antitumor activity.[5] This is likely due to the enhanced pharmacokinetics leading to greater drug accumulation in the tumor.[5] The in vivo data often shows a threshold effect, where beyond a certain PEG length, further increases do not translate to significantly better efficacy.[5][6]
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are generalized protocols for key experiments used to evaluate the performance of ADCs with varying PEG linker lengths.
ADC Conjugation and Characterization
Antibody Modification: The monoclonal antibody is typically modified to introduce reactive groups for linker conjugation. This can involve the reduction of interchain disulfides to generate free thiols or the introduction of non-natural amino acids.
Linker-Payload Activation: The PEG linker with the cytotoxic payload is activated for conjugation to the modified antibody.
Conjugation Reaction: The activated linker-payload is incubated with the modified antibody under controlled conditions (pH, temperature, and time) to form the ADC.
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker-payload, and other impurities.
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry. Purity and aggregation levels are assessed by SEC-HPLC.
In Vitro Cytotoxicity Assay
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media.
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths. A non-binding ADC or vehicle is used as a negative control.
Incubation: The treated cells are incubated for a period of 72 to 120 hours.
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model.
Pharmacokinetic (PK) Study in Rodents
Animal Model: Male Sprague-Dawley rats or BALB/c mice are typically used.
Dosing: A single intravenous (IV) dose of the ADCs is administered to the animals.
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.) via the tail vein or another appropriate site.
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
ADC Quantification: The concentration of the ADC in plasma is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life (t1/2), are calculated using non-compartmental analysis.
In Vivo Antitumor Efficacy Study in Xenograft Models
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID).
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
Treatment: Mice are randomized into groups and treated with the ADCs with varying PEG linker lengths, a vehicle control, and potentially a non-binding ADC control. Dosing can be single or multiple administrations.
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
Data Analysis: Tumor growth inhibition (% TGI) is calculated by comparing the tumor volumes of the treated groups to the vehicle control group.
Visualizing the Impact of PEG Linkers
The following diagrams illustrate the fundamental concepts of ADC structure and the influence of PEG linkers.
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: Experimental workflow for comparing ADC efficacy with different PEG linkers.
Caption: Logical relationship of PEG linker length and its effects on ADC properties.
Conclusion
The length of the PEG linker is a critical attribute in the design of effective and safe ADCs. While longer PEG chains generally improve the pharmacokinetic profile and in vivo efficacy, this can sometimes come at the cost of reduced in vitro potency.[1] The optimal PEG linker length is highly dependent on the specific antibody, payload, and target indication.[1] A systematic evaluation of a range of PEG linker lengths is therefore crucial in the preclinical development of any new ADC to strike the right balance between stability, payload delivery, and therapeutic activity. The data and protocols presented in this guide offer a framework for researchers to conduct their own comparative analyses and select the most suitable PEG linker for their ADC candidates.
Proper Disposal of Hydroxy-PEG4-methyl Acetate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Hydroxy-PEG4-methyl acetate (CAS No. 77303-64-1).
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Hydroxy-PEG4-methyl acetate (CAS No. 77303-64-1). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for Hydroxy-PEG4-methyl acetate is provided below. This information is essential for a preliminary risk assessment prior to handling and disposal.
The following diagram outlines the decision-making process and necessary steps for the safe and compliant disposal of Hydroxy-PEG4-methyl acetate.
Caption: Disposal workflow for Hydroxy-PEG4-methyl acetate.
Detailed Experimental Protocol for Disposal
The following step-by-step procedure provides a detailed methodology for the safe disposal of Hydroxy-PEG4-methyl acetate in a laboratory setting.
1. Waste Characterization and Assessment:
Identify the Waste Stream: Determine if the waste is the pure Hydroxy-PEG4-methyl acetate compound, a solution containing the compound, or materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).
Consult the Safety Data Sheet (SDS): Although a full SDS was not retrieved in the initial search, it is imperative to locate and consult the specific SDS for Hydroxy-PEG4-methyl acetate (CAS 77303-64-1) from your chemical supplier.[1] This document will contain critical information on hazards, handling, and specific disposal requirements.
Evaluate Potential Hazards: Based on the general properties of polyethylene glycol (PEG) compounds, Hydroxy-PEG4-methyl acetate is likely to be biodegradable and of low toxicity.[4] However, always handle it as a potentially hazardous chemical.
2. Personal Protective Equipment (PPE):
Before handling the chemical waste, ensure you are wearing appropriate PPE:
Eye Protection: Safety goggles or glasses with side shields.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat.
3. Waste Segregation and Collection:
Do Not Mix Waste Streams: It is crucial to collect waste Hydroxy-PEG4-methyl acetate separately from other chemical waste to avoid unintended reactions.
Liquid Waste:
Collect pure Hydroxy-PEG4-methyl acetate or solutions in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
Place all contaminated solid materials, such as gloves, absorbent pads, and disposable labware, into a designated, clearly labeled waste bag or container.
4. Labeling of Waste Containers:
Clear and Accurate Labeling: Label the waste container with the full chemical name: "Hydroxy-PEG4-methyl acetate Waste".
Include Hazard Information: If the SDS indicates specific hazards, affix the corresponding hazard pictograms to the container.
Provide Contact Information: Include the name of the principal investigator, the laboratory number, and the date of accumulation.
5. Storage of Chemical Waste:
Designated Storage Area: Store the sealed waste container in a designated and well-ventilated chemical waste storage area.
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
Incompatible Materials: Ensure the waste is stored away from incompatible chemicals.
6. Final Disposal:
Licensed Waste Contractor: Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4]
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed. Your EHS office will provide guidance on these requirements.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Hydroxy-PEG4-methyl acetate, thereby minimizing risks to personnel and the environment.
Safeguarding Your Research: A Guide to Handling Hydroxy-PEG4-methyl Acetate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper handling and disposal of Hydroxy-PEG4-methyl acetate. Adhere...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Hydroxy-PEG4-methyl acetate. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Hydroxy-PEG4-methyl acetate is classified with the following hazards:
Harmful if swallowed
Causes skin irritation
Causes serious eye irritation
May cause respiratory irritation
Therefore, stringent adherence to PPE protocols is mandatory.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1]
Protects against splashes that can cause serious eye irritation.
Skin Protection
- Gloves: Chemical-resistant gloves (Nitrile recommended). Double-gloving is advised for enhanced protection.[2] Gloves should be inspected before use and changed immediately if contaminated. - Protective Clothing: A lab coat must be worn to prevent skin contact.[2]
Prevents skin irritation from direct contact. Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection
Use in a well-ventilated area. A certified chemical fume hood is required for all handling of the solid or when creating solutions.
Minimizes the risk of inhaling vapors or aerosols that may cause respiratory irritation.
Safe Handling and Operational Plan
A systematic approach to handling Hydroxy-PEG4-methyl acetate is crucial to minimize exposure and prevent contamination.
Engineering Controls:
Primary: All weighing and solution preparation must be conducted within a certified chemical fume hood.[2]
Secondary: Ensure the laboratory has adequate general ventilation. An eyewash station and safety shower must be readily accessible.[3]
Step-by-Step Handling Protocol:
Preparation: Designate a specific work area within a fume hood for handling the compound. Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before starting.[3]
Weighing: Use a tared container to accurately weigh the solid compound, minimizing the potential for spills.
Solution Preparation: Slowly add the solid Hydroxy-PEG4-methyl acetate to the solvent to prevent splashing.
Experimental Use: Keep all containers of the compound sealed when not in use.
Post-Handling Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield or goggles, and then the lab coat.
Hand Washing: Thoroughly wash hands with soap and water after removing all PPE.[4]
Caption: Workflow for safely handling Hydroxy-PEG4-methyl acetate.
Spill and Emergency Procedures
Prompt and correct response to spills is critical to containing contamination.
Small Spills: If it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
Large Spills: Evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.[3]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing Hydroxy-PEG4-methyl acetate should be treated as hazardous chemical waste.
Waste Type
Disposal Procedure
Solid Waste
Collect all contaminated solid waste (e.g., weigh paper, gloves, absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.[3]
Liquid Waste
Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.[3]
Empty Containers
Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with your institution's guidelines.